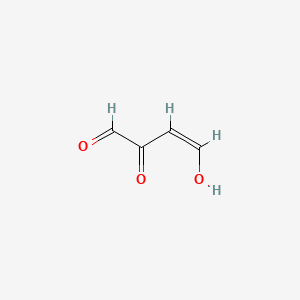
2-Hydroxy-2-butenedial
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-2-butenedial is an organic compound with the molecular formula C4H4O3 It is a type of unsaturated 1,4-dicarbonyl compound, which means it contains two carbonyl groups (C=O) separated by a double bond
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Hydroxy-2-butenedial can be synthesized through various methods. One common approach involves the oxidation of 2-buten-1,4-diol using oxidizing agents such as potassium permanganate or ozone. The reaction typically requires controlled conditions to prevent over-oxidation and to ensure the formation of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the compound can be produced on a larger scale using similar oxidation processes. The choice of oxidizing agent and reaction conditions would be optimized to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Hydroxy-2-butenedial undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form carboxylic acids or other oxidized products.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where nucleophiles replace one of the carbonyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, ozone, or other strong oxidizing agents.
Reduction: Hydrogen gas with a metal catalyst (e.g., palladium on carbon) or chemical reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids, such as maleic acid or fumaric acid.
Reduction: Alcohols, such as 2-hydroxy-2-buten-1-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Hydroxy-2-butenedial has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds and other complex molecules.
Biology: The compound’s reactivity with biological molecules makes it a useful tool for studying biochemical pathways and interactions.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs and treatments.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 2-Hydroxy-2-butenedial exerts its effects involves its reactivity with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins, DNA, and other biomolecules, leading to changes in their structure and function. This reactivity is primarily due to the presence of the two carbonyl groups, which can undergo nucleophilic addition reactions.
Comparaison Avec Des Composés Similaires
2,3-Butanedione: Another dicarbonyl compound with similar reactivity but different structural properties.
Glyoxal: A simpler dicarbonyl compound that also undergoes similar chemical reactions.
Maleic Anhydride: A related compound formed from the oxidation of 2-Hydroxy-2-butenedial.
Uniqueness: this compound is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its ability to form stable intermediates and products makes it a valuable compound in both research and industrial applications.
Propriétés
Numéro CAS |
90065-65-9 |
|---|---|
Formule moléculaire |
C4H4O3 |
Poids moléculaire |
100.07 g/mol |
Nom IUPAC |
(Z)-4-hydroxy-2-oxobut-3-enal |
InChI |
InChI=1S/C4H4O3/c5-2-1-4(7)3-6/h1-3,5H/b2-1- |
Clé InChI |
ZLWNFOVEHWUAJI-UPHRSURJSA-N |
SMILES isomérique |
C(=C\O)\C(=O)C=O |
SMILES canonique |
C(=CO)C(=O)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


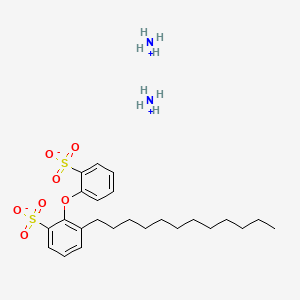
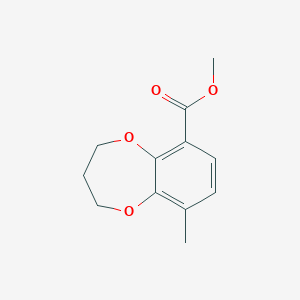
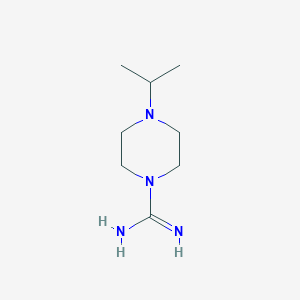
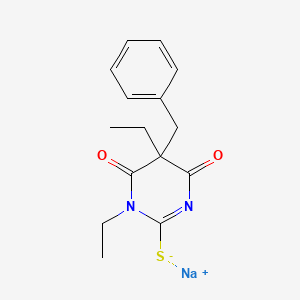


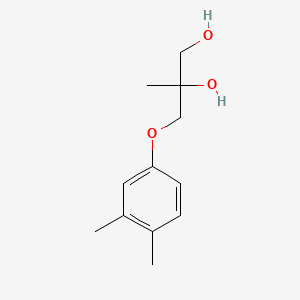
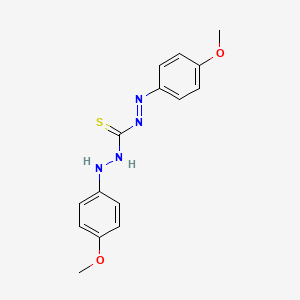
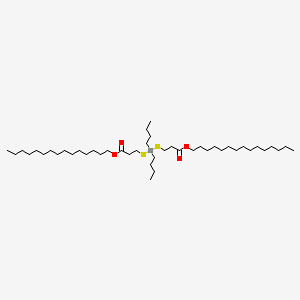
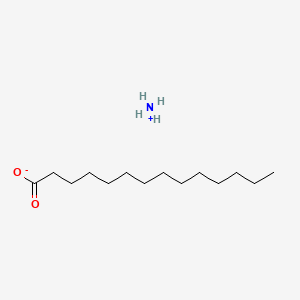
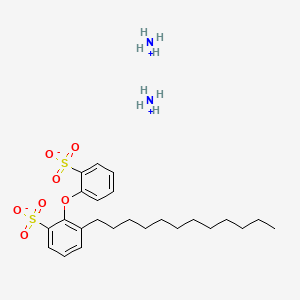
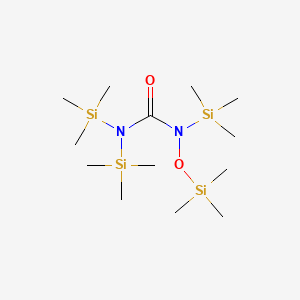
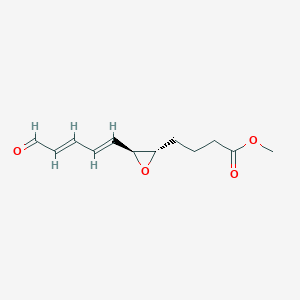
![Acetamide,2-[(3-amino-4-methylphenyl)amino]-2-thioxo-](/img/structure/B13790961.png)
